molecular formula C26H20BrN3OS B2964488 2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-60-8

2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2964488
CAS No.: 2034582-60-8
M. Wt: 502.43
InChI Key: PMPOPTBJFQZKGP-UHFFFAOYSA-N
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Description

The compound “2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions . An expeditious synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H17BrN2O2S . It has a molecular weight of 453.361 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been optimized for efficiency . The use of different solvents, catalysts, and microwave irradiation has been explored to improve the synthesis process .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with similar structures have been synthesized and evaluated for their biological activities, including antimicrobial properties. For example, the synthesis of pyrimidine derivatives and their subsequent evaluation for antimicrobial activities highlight the potential pharmaceutical applications of such compounds (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, compounds like 5-(P-tolyl)-2-[(3-bromo-4-methoxy benzylidene) hydrazino]-thiazole have been prepared, demonstrating the versatility of bromobenzylthio and pyrimidine components in synthesizing nitrogen heterocycles with potential antimicrobial activity (Sherif, 2014).

Antiviral and Antitumor Activity

Research into pyrimidine derivatives extends into antiviral and antitumor applications. Compounds such as 6-azacadeguomycin and various trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have been synthesized and tested for their biological activity, including antiviral and antitumor effects (Petrie et al., 1985). Another study focused on 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones for their anti-HIV-1 activity, highlighting the potential of pyrimidine derivatives in treating viral infections (Novikov et al., 2004).

Structural and Chemical Properties

The synthesis and characterization of pyrimidine derivatives, including their crystal structures, DFT studies, and evaluation of biological activities, are crucial for understanding their potential applications. For instance, the synthesis and X-ray crystal studies of new fluorinated coumarin–pyrimidine hybrids have been conducted, demonstrating potent anticancer activity and providing insights into their interaction with biological targets (Hosamani et al., 2015).

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPOPTBJFQZKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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